molecular formula C17H12Cl2O4 B2896831 5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 307552-46-1

5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2896831
CAS No.: 307552-46-1
M. Wt: 351.18
InChI Key: VLNKGYVMUWTEAV-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a complex organic compound characterized by its benzofuran core structure and multiple functional groups, including a carboxylic acid group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting with the formation of the benzofuran core One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

  • Reduction: Reduction reactions can be performed on the benzofuran ring or the carboxylic acid group.

  • Substitution: The methoxy group and chlorine atoms on the phenyl ring can participate in substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or electrophiles like acyl chlorides can be used.

Major Products Formed:

  • Oxidation: Esters, amides, or carboxylic acids.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted benzofurans or phenols.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in the study of biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: Potential therapeutic applications are being explored, especially in the development of new drugs.

  • Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate signaling pathways, or bind to receptors to elicit a physiological effect.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol: A simpler compound with similar chlorine substituents.

  • Benzofuran derivatives: Other benzofuran compounds with different substituents.

  • Carboxylic acids: Various carboxylic acids with different aromatic groups.

Uniqueness: 5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)13-7-12(4-5-15(13)23-9)22-8-10-2-3-11(18)6-14(10)19/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNKGYVMUWTEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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